molecular formula C15H18N2O3 B166034 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- CAS No. 128366-06-3

3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo-

Cat. No. B166034
M. Wt: 274.31 g/mol
InChI Key: GCDVEVQNLOXYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that is widely used in the synthesis of various drugs.

Mechanism Of Action

The mechanism of action of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. The inhibition of these enzymes can lead to various physiological and biochemical effects, such as the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- are diverse and depend on the target enzyme and the specific biological system. It has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit neuroprotective activity by inhibiting the activity of MMPs, which are implicated in the pathogenesis of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the biological functions of these enzymes and their role in various physiological and pathological processes. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo-. One direction is to further investigate its potential applications in medicinal chemistry and drug discovery. This involves the synthesis of analogs with improved potency and selectivity against specific enzymes. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This involves the elucidation of its mechanism of action and the development of novel therapeutic strategies. Finally, another direction is to investigate its potential applications in the field of bioimaging. This involves the synthesis of fluorescent analogs that can be used for the detection of specific enzymes in living cells and tissues.
Conclusion:
In conclusion, 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for studying the biological functions of these enzymes and their role in various physiological and pathological processes. Further research is needed to fully elucidate its mechanism of action and to develop novel therapeutic strategies for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is a complex process that requires multiple steps. The first step involves the reaction of 3-methylbutylamine and 2-chloroquinoline-3-carboxylic acid in the presence of a base to form the corresponding amide. The amide is then reduced using sodium borohydride to form the dihydro derivative. The final step involves the oxidation of the dihydro derivative using hydrogen peroxide to form the target compound.

Scientific Research Applications

3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and matrix metalloproteinases (MMPs). These enzymes play critical roles in various physiological and pathological processes, such as cancer, inflammation, and neurodegenerative diseases.

properties

CAS RN

128366-06-3

Product Name

3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo-

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

4-hydroxy-N-(3-methylbutyl)-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H18N2O3/c1-9(2)7-8-16-14(19)12-13(18)10-5-3-4-6-11(10)17-15(12)20/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H2,17,18,20)

InChI Key

GCDVEVQNLOXYAO-UHFFFAOYSA-N

Isomeric SMILES

CC(C)CCNC(=O)C1=C(NC2=CC=CC=C2C1=O)O

SMILES

CC(C)CCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O

Canonical SMILES

CC(C)CCNC(=O)C1=C(NC2=CC=CC=C2C1=O)O

synonyms

3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.